![molecular formula C20H20ClNO2 B2848455 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] CAS No. 209059-33-6](/img/structure/B2848455.png)
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” belongs to the class of spiropyrans . Spiropyrans are photochromic substances that can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form . The spiropyran form can be converted into the merocyanine form upon UV irradiation .
Synthesis Analysis
The synthesis of spiropyran derivatives involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with the corresponding salicylaldehyde derivatives . In the case of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, it was obtained via the cyclocondensation reaction from 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate .Molecular Structure Analysis
The molecular structure of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” was confirmed by 1H, 13C NMR, and IR spectroscopy, as well as LC/MS and elemental analysis .Chemical Reactions Analysis
Spiropyrans demonstrate a selective response toward certain analytes. For instance, a similar compound, spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), has been used for sensing sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, and glutathione .Physical And Chemical Properties Analysis
The physical and chemical properties of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” include photochromic activity and fluorescent properties . Its merocyanine form has shown enhanced lifetime value in comparison with similar compounds .Aplicaciones Científicas De Investigación
Photochromic Properties
The compound exhibits intriguing photochromic behavior. It exists in two forms: the closed-ring spiropyran (SP) form and the open-ring merocyanine (MC) form. Upon UV irradiation, the SP form converts into the MC form. Researchers have synthesized various derivatives containing nitro and formyl groups, which display distinct photochromic properties . These properties make them promising candidates for applications such as:
Fluorescent Properties
The presence of reactive substituents and its photochromic activity contribute to its fluorescence. This makes it valuable for:
Anti-HIV-1 Activity
Indole derivatives, including similar compounds, have been studied for their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives were investigated as anti-HIV-1 agents . While specific data on our compound’s anti-HIV-1 activity is not available, its structural features warrant further exploration in antiviral research.
Synthetic Chemistry
The compound’s synthesis involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with salicylaldehyde derivatives. Researchers characterize these derivatives using FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques . Understanding its synthetic pathways can inspire novel chemical strategies.
Peptide Reactivity
Similar spiropyran derivatives have been investigated for their reactivity with sulfur-containing peptides. Our compound’s chlorine-substituted quinoline fragment may exhibit interesting interactions with biomolecules .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may interfere with the replication of viruses, modulate inflammatory responses, or disrupt the growth and proliferation of cancer cells .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that factors such as light, temperature, ph, and the presence of metal ions can influence the isomerization of spiropyran compounds , which could potentially impact the action of this compound.
Direcciones Futuras
Spiropyrans, including “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, are of great interest as building blocks for the creation of various smart systems with controllable properties for materials science and biomedicine . They are promising candidates for use as switching molecules in photopharmacology, drug delivery, etc .
Propiedades
IUPAC Name |
5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJGQCKPEFCWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-6-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

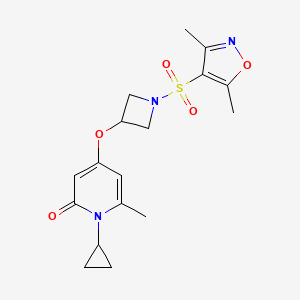
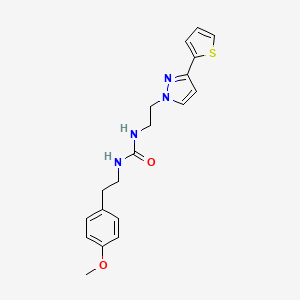
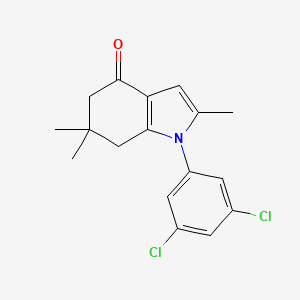

![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)
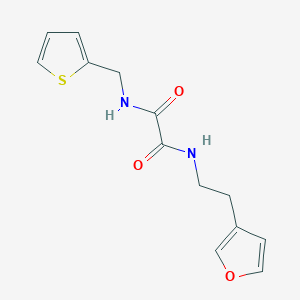
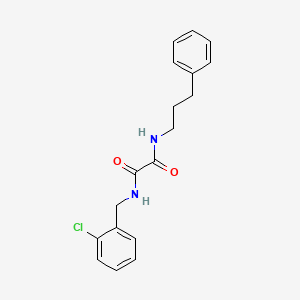
![2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848386.png)
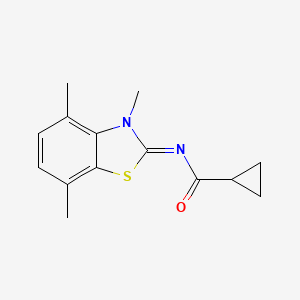
![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)
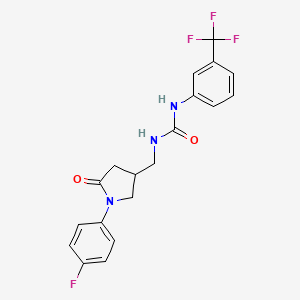
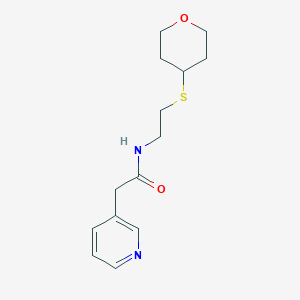

![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)